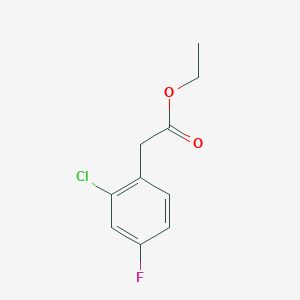

Ethyl 2-(2-chloro-4-fluorophenyl)acetate

Beschreibung

Ethyl 2-(2-chloro-4-fluorophenyl)acetate (CAS 853301-97-0) is an ester derivative featuring a 2-chloro-4-fluorophenyl group attached to an acetate backbone. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structure combines electron-withdrawing substituents (Cl and F) that influence reactivity and electronic properties, making it valuable for constructing complex molecules such as pyrimidines, pyrazoles, and morpholines .

Eigenschaften

IUPAC Name |

ethyl 2-(2-chloro-4-fluorophenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCOCHQFWUVTDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20739027 | |

| Record name | Ethyl (2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853301-97-0 | |

| Record name | Ethyl (2-chloro-4-fluorophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20739027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-chloro-4-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-chloro-4-fluorophenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.

Another method involves the use of Suzuki-Miyaura coupling, where a boronic acid derivative of 2-chloro-4-fluorophenyl is reacted with ethyl bromoacetate in the presence of a palladium catalyst and a base .

Industrial Production Methods

In an industrial setting, the production of ethyl 2-(2-chloro-4-fluorophenyl)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(2-chloro-4-fluorophenyl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Reduction: The compound can be reduced to form ethyl 2-(2-chloro-4-fluorophenyl)ethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide as common reagents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents used under anhydrous conditions.

Major Products

Substitution: Products depend on the substituent introduced, such as methoxy or tert-butyl groups.

Hydrolysis: The major products are 2-(2-chloro-4-fluorophenyl)acetic acid and ethanol.

Reduction: The major product is ethyl 2-(2-chloro-4-fluorophenyl)ethanol.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(2-chloro-4-fluorophenyl)acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 2-(2-chloro-4-fluorophenyl)acetate depends on its specific application. In biological systems, it may act by binding to specific receptors or enzymes, thereby inhibiting their activity. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity for certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

a. Ethyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate (CAS 1247619-04-0)

- Structural Difference : Introduces a hydroxyl group at the α-position of the acetate chain and shifts the fluorine substituent to the 3-position on the phenyl ring.

b. Ethyl 2-(4-fluorophenoxy)acetate (CAS 2248-56-8)

- Structural Difference: Replaces the 2-chloro-4-fluorophenyl group with a 4-fluorophenoxy moiety.

- Impact: The phenoxy linkage introduces steric hindrance and reduces electron-withdrawing effects compared to the chloro-fluorophenyl group. This compound is primarily used in synthesizing herbicides, with reported synthesis yields up to 95.6% .

c. Ethyl 2-(4-chlorophenoxy)acetoacetate (CAS 10263-19-1)

- Structural Difference: Incorporates an acetoacetate chain (β-ketoester) and a 4-chlorophenoxy group.

- Impact: The β-ketoester functionality enables keto-enol tautomerism, enhancing its utility in condensation reactions. The absence of fluorine reduces electronegativity but maintains moderate reactivity in heterocycle formation .

Functional Group Modifications

a. Chloro[(2-chloro-4-fluorophenyl)hydrazono]ethyl acetate (9a)

- Structural Difference: Replaces the acetate chain with a hydrazono group.

- Impact: The hydrazono group facilitates the synthesis of pyrazole derivatives (e.g., Ethyl 1-(2-chloro-4-fluorophenyl)-4-cyano-5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate (12a)). However, the yield for 12a is notably low (7%), indicating challenges in stabilizing reactive intermediates .

b. Ethyl 4-(R)-(2-chloro-4-fluorophenyl)-2-(thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate (Bay39-5493)

- Structural Difference : Embeds the 2-chloro-4-fluorophenyl group into a dihydropyrimidine ring with a thiazole substituent.

- Impact : The dihydropyrimidine core enhances biological activity, particularly in targeting hepatitis B virus (HBV) capsid assembly. The thiazole group contributes to π-stacking interactions, improving binding affinity .

Heterocyclic Derivatives

a. Ethyl 4-(R)-(2-chloro-4-fluorophenyl)-2-(2,4,6-trifluorophenyl)-1,4-dihydropyrimidine-5-carboxylate (Z060228)

- Structural Difference : Incorporates a 2,4,6-trifluorophenyl group on the dihydropyrimidine ring.

- Impact : The trifluorophenyl group increases lipophilicity, enhancing blood-brain barrier penetration. NMR data (δ 5.97 ppm for C4-H) and optical rotation ([α]D = −92.4) highlight stereochemical rigidity critical for receptor binding .

b. 3-(4-Iodophenyl)-3-oxopropanenitrile (8a)

- Structural Difference : Replaces the chloro-fluorophenyl group with an iodophenyl moiety and introduces a nitrile group.

- Impact: The iodine atom provides a heavy atom effect for crystallography, while the nitrile group participates in click chemistry. However, the synthesis yield is moderate (36%), reflecting challenges in enolate stabilization .

Morpholine Derivatives

a. cis-3-(2-Chloro-4-fluorophenyl)-5-methylmorpholine (2)

Data Tables for Key Comparisons

Table 1: Physical and Spectroscopic Properties

Biologische Aktivität

Ethyl 2-(2-chloro-4-fluorophenyl)acetate is a synthetic organic compound that has garnered attention for its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and agriculture.

Chemical Structure and Properties

Ethyl 2-(2-chloro-4-fluorophenyl)acetate has the molecular formula and a molecular weight of approximately 232.65 g/mol. The compound features a chloro and a fluoro substituent on a phenyl ring, linked to an ethyl acetate moiety. This unique structure contributes to its reactivity and biological activity.

The biological activity of Ethyl 2-(2-chloro-4-fluorophenyl)acetate largely depends on its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act by binding to specific enzymes, particularly cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzyme activity, influencing drug efficacy and toxicity .

- Receptor Binding : Its structural similarity to biologically active molecules allows it to engage with receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of Ethyl 2-(2-chloro-4-fluorophenyl)acetate:

- In Vitro Studies : The compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For example, it was shown to induce apoptosis in breast cancer cells through modulation of gene expression related to oxidative stress .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

- Experimental Models : In animal models, Ethyl 2-(2-chloro-4-fluorophenyl)acetate reduced markers of inflammation, suggesting its potential application in treating inflammatory diseases .

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary with dosage:

- Low Doses : May enhance metabolic activity and improve stress responses.

- High Doses : Can lead to toxic effects such as liver damage and increased oxidative stress .

Case Studies

Several case studies highlight the compound's therapeutic benefits:

- Anticancer Activity : A study revealed that Ethyl 2-(2-chloro-4-fluorophenyl)acetate significantly inhibited the growth of melanoma cells in vitro, suggesting its potential for further development as an anticancer therapeutic .

- Anti-inflammatory Properties : Another study demonstrated that the compound effectively reduced inflammation in a mouse model of arthritis, indicating its possible use in treating chronic inflammatory conditions .

Scientific Research Applications

Ethyl 2-(2-chloro-4-fluorophenyl)acetate has several applications across different scientific fields:

| Field | Application Description |

|---|---|

| Chemistry | Serves as an intermediate in the synthesis of complex organic molecules. |

| Biology | Used in studies involving enzyme inhibition and receptor binding assays. |

| Medicine | Investigated for potential therapeutic properties such as anti-inflammatory and anticancer activities. |

| Industry | Employed in the production of agrochemicals and specialty chemicals. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.